2-(Trifluoromethoxy)-DL-phenylalanine
Overview
Description
Synthesis Analysis
The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis
The molecular structure of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline and similar molecules has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques.Chemical Reactions Analysis
DNTFB, TFMS and TFBz have been used as a source of nucleophilic OCF3 by slow release of trifluoromethoxide, but relatively reactive substrates are required . More recently, reagents that generate electrophilic OCF3 or a radical of OCF3 have been reported .Physical and Chemical Properties Analysis
The liquid crystalline properties of derivatives of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline have been investigated, revealing that certain derivatives exhibit stable smectic phases.Scientific Research Applications
Materials Science and Sensor Development
- Electrochemical Sensing : Research has developed sensitive and cost-effective electrochemical sensors using poly(DL-phenylalanine)-based electrodes for dopamine sensing, showcasing the material's potential in biosensing technologies (Nagarajappa & Manjunatha, 2020).
- Aromatic Amine and Acid Vapor Sensing : Studies have synthesized vinylacridine derivatives linked with N-dodecyl-L-phenylalaninamide that exhibit aggregation-induced emission properties for dual sensing of aromatic amine and acid vapors, highlighting the compound's utility in chemical sensing and environmental monitoring (Xue et al., 2017).
Biochemistry and Molecular Biology
- Enzyme Catalysis : Enzymatic synthesis and resolution of amino acids, including DL-phenylalanine, have been explored using ultrafiltration membrane reactors, providing insights into the production and purification of essential amino acids for various applications (Bódalo et al., 2001).
- Metabolic Engineering : The optimization of L-phenylalanine production in E. coli through the identification of key enzymes in the metabolic pathway demonstrates the potential for genetically engineering microorganisms for the enhanced production of valuable amino acids (Ding et al., 2016).
Advanced Functional Materials
- Biodegradable Polymers : The synthesis and characterization of amino acid-based poly(ester amide)s with phenylalanine derivatives have been studied for their biodegradation properties, indicating their potential in developing sustainable materials for biomedical applications (Pang & Chu, 2010).
Safety and Hazards
Future Directions
Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Therefore, future research may focus on developing more direct and manageable methods for synthesizing these compounds.
Mechanism of Action
Target of Action
A related compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been found to target methionine aminopeptidase in escherichia coli . This enzyme is responsible for the removal of the N-terminal methionine from nascent proteins .
Mode of Action
The related compound mentioned above acts by inhibiting the function of methionine aminopeptidase . This inhibition disrupts protein synthesis, affecting the growth and survival of the organism .
Biochemical Pathways
The inhibition of methionine aminopeptidase by the related compound would affect protein synthesis, which is a fundamental biochemical pathway in all living organisms .
Result of Action
The inhibition of methionine aminopeptidase by the related compound would likely result in disrupted protein synthesis, affecting the growth and survival of the organism .
Properties
IUPAC Name |
2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKLBNKYRAICX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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